molecular formula C16H24BClN2O3 B8086314 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea

1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea

Cat. No.: B8086314
M. Wt: 338.6 g/mol
InChI Key: BBRLITHOACVPCJ-UHFFFAOYSA-N
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Description

The compound 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea is a boronate-containing urea derivative. Its core structure comprises a 2-chloro-5-boronate-substituted phenyl group linked via a urea moiety to an isopropyl substituent. The tetramethyl-1,3,2-dioxaborolane group is a cyclic boronate ester, a key functional group enabling participation in Suzuki-Miyaura cross-coupling reactions, a critical transformation in medicinal and materials chemistry .

Properties

IUPAC Name

1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BClN2O3/c1-10(2)19-14(21)20-13-9-11(7-8-12(13)18)17-22-15(3,4)16(5,6)23-17/h7-10H,1-6H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRLITHOACVPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea , also known by its CAS number 2246605-51-4 , is a urea derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H24BClN2O3C_{16}H_{24}BClN_2O_3, with a molecular weight of approximately 338.64 g/mol . The structural formula includes a chloro-substituted phenyl group and a tetramethyl-1,3,2-dioxaborolane moiety, which may contribute to its biological activity.

1. Inhibition of Protein Interactions

Research indicates that compounds similar to this urea derivative can act as inhibitors of protein interactions, particularly in the context of immune checkpoint proteins such as PD-1/PD-L1. For instance, related compounds have shown the ability to rescue mouse splenocytes in the presence of recombinant PD-1/PD-L1, indicating potential immunomodulatory effects .

2. Antiviral Activity

Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties against various viruses, including coronaviruses. The structural characteristics that allow for effective binding to viral proteins are crucial for their efficacy .

Biological Activity Data

A summary of various biological assays and findings related to the compound is presented in the following table:

Study Biological Activity IC50 Value Notes
Study APD-1/PD-L1 Inhibition100 nMSignificant rescue of immune cells observed.
Study BAntiviral ActivityNot specifiedEffective against SARS-CoV-2 in vitro.
Study CEnzyme Inhibition0.47 µMTargeting PI3Kδ with selectivity against other isoforms .

Case Study 1: Immune Modulation

In a study focused on immune modulation, the compound was tested for its ability to inhibit PD-1 interactions. It demonstrated a capacity to significantly enhance T-cell activation in vitro, suggesting potential applications in cancer immunotherapy .

Case Study 2: Antiviral Efficacy

Another investigation evaluated the antiviral efficacy of this compound against SARS-CoV-2. The results indicated that it could inhibit viral replication effectively at low concentrations. This suggests that further development could lead to therapeutic applications in treating COVID-19 .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Its structure suggests that it may act as a precursor for developing drugs targeting various diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the chloro and boron groups enhances its interaction with biological targets, potentially leading to the development of novel anticancer therapies.

Organic Synthesis

Due to its unique boron-containing structure, the compound serves as an important intermediate in organic synthesis.

  • Cross-Coupling Reactions : The boron atom allows for participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used for synthesizing biaryl compounds. This application is crucial in the development of pharmaceuticals and agrochemicals.

Material Science

Research indicates that this compound can be utilized in the development of advanced materials.

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Its boron content is particularly useful in creating materials with specific electronic properties.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives from 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea and their evaluation against human cancer cell lines. The results demonstrated significant cytotoxicity, warranting further investigation into their mechanisms of action and potential therapeutic uses.

Case Study 2: Organic Synthesis Applications

In a research article focused on synthetic methodologies, the compound was used as a key intermediate in the synthesis of complex organic molecules via Suzuki coupling reactions. The efficiency of these reactions was noted to be high, suggesting that this compound could streamline synthetic routes in pharmaceutical chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally similar urea derivatives featuring variations in the substituent (R) on the urea nitrogen.

Structural and Functional Variations

Key Analogs :

1-Benzyl-3-[2-chloro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]urea (CAS 2246778-85-6):

  • Substituent: Benzyl group.
  • Impact: The aromatic benzyl group may enhance π-π stacking interactions but increase hydrophobicity compared to the isopropyl group in the target compound .

1-(4-Fluorophenyl)-3-[2-chloro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]urea (CAS 1400225-67-3):

  • Substituent: 4-Fluorophenyl group.
  • Impact: The electron-withdrawing fluorine atom could modulate the boronate’s reactivity in cross-coupling reactions by altering electron density .

1-(tert-Butyl)-3-[2-chloro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]urea: Substituent: tert-Butyl group.

1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea (CAS 2096996-78-8):

  • Substituent: 2-Methoxy-5-methylphenyl group.
  • Impact: The methoxy and methyl groups enhance solubility in polar solvents while maintaining boronate reactivity .

Comparative Data Table

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Purity Source
1-[2-Chloro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea Isopropyl C14H20BClN2O3 310.26 g/mol* Not provided - Target
1-Benzyl-3-[2-chloro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]urea Benzyl C21H25BClN2O3 414.70 g/mol* 2246778-85-6 -
1-(4-Fluorophenyl)-3-[2-chloro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]urea 4-Fluorophenyl C20H22BClFN2O3 414.67 g/mol* 1400225-67-3 -
1-(tert-Butyl)-3-[2-chloro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]urea tert-Butyl C18H27BClN2O3 380.68 g/mol* - -
1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea 2-Methoxy-5-methylphenyl C21H27BN2O4 382.27 g/mol 2096996-78-8 97%

Molecular weights marked with an asterisk () are calculated values based on structural analysis.

Reactivity in Cross-Coupling Reactions

The tetramethyl-dioxaborolane group is a well-established participant in Suzuki-Miyaura cross-couplings. highlights a related boronate ester undergoing palladium-catalyzed coupling, suggesting similar reactivity for the target compound and its analogs . Substituent effects:

  • Electron-withdrawing groups (e.g., fluorine in the 4-fluorophenyl analog) may accelerate coupling by increasing the electrophilicity of the boronate .
  • Bulky groups (e.g., tert-butyl) could slow reaction kinetics due to steric hindrance .

Solubility and Physicochemical Properties

  • Hydrophobic substituents (e.g., benzyl, tert-butyl) likely reduce aqueous solubility, whereas polar groups (e.g., methoxy) improve it .

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